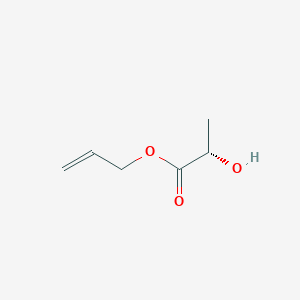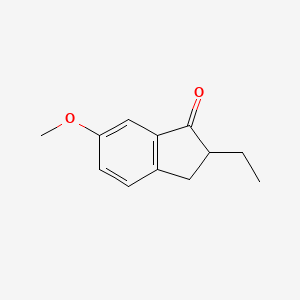
(s)-Allyl lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl (2S)-2-hydroxypropanoate is an organic compound that belongs to the class of esters. It is derived from the esterification of allyl alcohol and (2S)-2-hydroxypropanoic acid (commonly known as L-lactic acid). This compound is characterized by its allyl group, which is a substituent with the structural formula −CH2−HC=CH2, and its hydroxypropanoate moiety. The presence of both an allyl group and a hydroxy group in its structure makes it a versatile compound in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Allyl (2S)-2-hydroxypropanoate can be synthesized through the esterification reaction between allyl alcohol and (2S)-2-hydroxypropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of (s)-Allyl lactate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts on solid supports can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Allyl (2S)-2-hydroxypropanoate undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of allyl aldehyde or allyl ketone.
Reduction: Formation of allyl alcohol.
Substitution: Formation of allyl-substituted derivatives.
Applications De Recherche Scientifique
Allyl (2S)-2-hydroxypropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (s)-Allyl lactate involves its interaction with specific molecular targets and pathways. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The hydroxypropanoate moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl acetate: Similar in structure but lacks the hydroxy group.
Allyl alcohol: Contains the allyl group but lacks the ester functionality.
Lactic acid esters: Similar in having the hydroxypropanoate moiety but differ in the substituent attached to the ester group.
Uniqueness
Allyl (2S)-2-hydroxypropanoate is unique due to the presence of both an allyl group and a hydroxypropanoate moiety, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H10O3 |
|---|---|
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
prop-2-enyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3,5,7H,1,4H2,2H3/t5-/m0/s1 |
Clé InChI |
CYFIHPJVHCCGTF-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C(=O)OCC=C)O |
SMILES canonique |
CC(C(=O)OCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate](/img/structure/B8713410.png)


![1-(6-Fluoro-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B8713432.png)
![8-(4-(Methylsulfonyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8713443.png)
![tert-Butyl 9-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B8713453.png)


![5,6-Dihydro-4h-pyrido[3,2,1-jk]carbazol-4-one](/img/structure/B8713465.png)




![9-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B8713503.png)
